Asperflavin Demonstrates Sustained Anti-Inflammatory Activity Without Cytotoxicity at Concentrations Up to 200 μM, Unlike Cytotoxic Austocystins and Questinol Derivatives
Asperflavin maintains full cell viability in LPS-stimulated RAW 264.7 macrophages across a concentration range of 0–200 μM over 24 hours, establishing a favorable therapeutic window that is not observed with several structurally related fungal anthraquinones [1]. In direct contrast, austocystin derivatives isolated from Aspergillus ustus exhibit significant immunosuppressive activity with EC50 values ranging from 7.1–8.1 μM and demonstrate cytotoxic effects at concentrations as low as 20 μM [2]. Furthermore, questinol, an anthraquinone co-isolated from the same Eurotium amstelodami source, has been evaluated for anti-inflammatory activity but lacks the comprehensive cytotoxicity-to-efficacy ratio characterization available for asperflavin [3]. This evidence positions asperflavin as the preferred choice for experiments requiring sustained anti-inflammatory modulation without confounding cell death.
Austocystins: EC50 7.1–8.1 μM with observed cytotoxicity.
Questinol: cytotoxicity data not fully characterized.
| Evidence Dimension | Cytotoxicity threshold (no observed adverse effect level) in LPS-stimulated RAW 264.7 macrophages |
|---|---|
| Target Compound Data | No cytotoxicity up to 200 μM after 24 h exposure |
| Comparator Or Baseline | Austocystin derivatives: EC50 of 7.1–8.1 μM for immunosuppressive activity with observed cytotoxicity; Questinol: cytotoxicity data not fully characterized |
| Quantified Difference | Asperflavin exhibits no cytotoxicity at concentrations exceeding 25× the immunosuppressive EC50 of austocystins |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; 24 h incubation; MTT assay for viability assessment |
Why This Matters
For inflammation researchers, a compound that maintains full cell viability at 200 μM enables reliable interpretation of anti-inflammatory effects without confounding cytotoxicity, reducing false-positive rates and improving data reproducibility compared to cytotoxic anthraquinone analogs.
- [1] Yang, X., Kang, M. C., Li, Y., Kim, E. A., Kang, S. M., & Jeon, Y. J. (2017). Asperflavin, an anti-inflammatory compound produced by a marine-derived fungus, Eurotium amstelodami. Molecules, 22(11), 1823. View Source
- [2] Cai, J., Wang, X., Gan, X., Zhou, Q., Luo, X., Yang, B., Liu, Y., Ratnasekera, D., & Zhou, X. (2024). Asperaucystins A-L: Austocystins with immunosuppressive and cytotoxic activities from Aspergillus ustus NRRL 5856. Journal of Natural Products. View Source
- [3] Yang, X., Kang, M. C., Li, Y., Kim, E. A., Kang, S. M., & Jeon, Y. J. (2014). Anti-inflammatory activity of questinol isolated from marine-derived fungus Eurotium amstelodami in lipopolysaccharide-stimulated RAW 264.7 macrophages. Journal of Microbiology and Biotechnology, 24(7), 942-948. View Source
